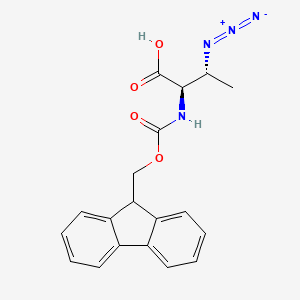

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid is a chiral amino acid derivative that has garnered interest in the fields of organic chemistry and biochemistry. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and an azido group at the third carbon of the butyric acid chain. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-(Fmoc-amino)-3-azidobutyric acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

Introduction of the azido group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide as the nucleophile.

Formation of the chiral centers: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the (2R,3R) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high enantiomeric purity.

化学反応の分析

Types of Reactions

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or lithium aluminum hydride, are commonly used.

Substitution: Sodium azide is frequently used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Peptide Synthesis

Overview

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid serves as a crucial building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group during solid-phase peptide synthesis (SPPS), facilitating the incorporation of azide functionalities into peptides. This is particularly useful for creating complex peptide structures that can be further modified.

Key Applications

- Solid-Phase Peptide Synthesis : The compound is utilized in SPPS to introduce azido groups that can participate in subsequent reactions.

- Functionalized Peptides : Researchers can create peptides with specific properties tailored for therapeutic applications.

Bioconjugation and Click Chemistry

Overview

The azide functionality of this compound enables efficient click chemistry reactions. This property is essential for bioconjugation processes, where biomolecules are covalently linked to enhance their functionality or specificity.

Key Applications

- Biomolecule Labeling : The compound allows for the attachment of fluorescent labels or other moieties to proteins or nucleic acids, aiding in tracking and visualization studies.

- Targeted Drug Delivery : By modifying peptides with targeting ligands through click chemistry, researchers can develop more effective drug delivery systems.

Drug Development

Overview

Researchers leverage this compound in the design of novel therapeutics. Its ability to facilitate precise molecular interactions makes it valuable in the development of targeted therapies.

Key Applications

- Oncology and Infectious Diseases : The compound is explored for creating drug candidates that target specific cancer cells or pathogens.

- Therapeutic Agents : Modifications to the compound's structure can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.

Material Science

Overview

In material science, this compound is employed to create functionalized polymers and materials. Its unique properties are harnessed to develop advanced materials for various applications.

Key Applications

- Smart Materials : The compound contributes to the development of materials with specific responses to environmental stimuli.

- Hydrogels and Nanomaterials : Its incorporation into hydrogels enhances their utility in tissue engineering and regenerative medicine.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for complex peptide structures | Enables precise modifications |

| Bioconjugation | Facilitates attachment of biomolecules through click chemistry | Enhances specificity and functionality |

| Drug Development | Design of novel therapeutics targeting specific diseases | Improved efficacy and reduced side effects |

| Material Science | Creation of functionalized polymers and advanced materials | Development of smart materials |

Case Studies

-

Peptide Therapeutics Development

- A study demonstrated the synthesis of a peptide using this compound as a building block. The resulting peptide exhibited enhanced binding affinity towards cancer cells when modified with targeting ligands through click chemistry.

-

Fluorescent Labeling

- Researchers utilized this compound to label proteins with fluorescent tags, enabling real-time imaging of cellular processes. The azide group facilitated efficient conjugation without compromising protein activity.

-

Targeted Drug Delivery Systems

- An innovative drug delivery system was developed using this compound-modified nanoparticles that selectively delivered chemotherapeutic agents to tumor sites, significantly improving treatment outcomes in preclinical models.

作用機序

The mechanism of action of (2R,3R)-(Fmoc-amino)-3-azidobutyric acid is largely dependent on its functional groups. The azido group can undergo click chemistry reactions, forming triazoles that are useful in bioconjugation and labeling studies. The Fmoc group serves as a protecting group, allowing selective deprotection and functionalization of the amino group. The chiral centers play a crucial role in determining the compound’s interaction with biological targets, influencing binding affinity and specificity.

類似化合物との比較

Similar Compounds

(2R,3R)-2,3-Dihydroxybutanoic acid: Another chiral compound with similar stereochemistry but different functional groups.

(2R,3R)-2,3-Butanediol: A chiral diol with applications in the synthesis of chiral compounds.

(2R,3R)-Tartaric acid: A naturally occurring chiral compound used in the resolution of racemic mixtures.

Uniqueness

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid is unique due to the presence of both the Fmoc protecting group and the azido group, which provide versatility in synthetic applications. The specific (2R,3R) configuration also imparts distinct chiral properties, making it valuable in the synthesis of enantiomerically pure compounds and in studies requiring precise stereochemical control.

生物活性

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid is a specialized compound widely used in biochemical research, particularly in peptide synthesis and drug development. This article reviews its biological activity, applications, and relevant research findings.

- Molecular Formula : C19H18N4O4

- Molecular Weight : 366.37 g/mol

- Structure : The compound features an azide group, which is crucial for click chemistry reactions.

Applications in Research

-

Peptide Synthesis :

- This compound serves as a key building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of azido groups that facilitate further modifications. Its ability to form stable bonds with other molecules makes it invaluable for creating complex peptides necessary for therapeutic applications .

- Click Chemistry :

- Drug Development :

- Biomaterials :

- Fluorescent Probes :

Research indicates that this compound exhibits low cytotoxicity while maintaining significant antiviral activity against HIV-1 replication at certain concentrations. Its mechanism involves affecting viral replication stages after virus entry but before viral DNA integration, indicating a potential role in antiviral therapeutic strategies .

Table 1: Summary of Biological Activities

Detailed Research Findings

- A study demonstrated that this compound could be synthesized efficiently in multigram quantities within a week or two at user-friendly costs, highlighting its practical application in laboratories .

- Another investigation into its incorporation into model peptides revealed that prolonged coupling conditions could lead to the formation of new elimination products involving the azido moiety, providing insights into its reactivity and potential modifications during peptide synthesis .

特性

IUPAC Name |

(2R,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJMYBCJYQGZOS-PIGZYNQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。